molecular formula C15H17NO B14134977 2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol CAS No. 15496-39-6

2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol

Cat. No.: B14134977
CAS No.: 15496-39-6
M. Wt: 227.30 g/mol
InChI Key: OOJAOGKXAKBVSY-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is an organic compound with a complex structure that includes a phenyl group, a methylamino group, and a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol typically involves the reaction of benzyl chloride with methylamine, followed by a reduction step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium on carbon

    Nucleophiles: Halides, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence gene expression . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methylamino)methyl]-alpha-phenylbenzenemethanol is unique due to its complex structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

15496-39-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[2-(methylaminomethyl)phenyl]-phenylmethanol

InChI

InChI=1S/C15H17NO/c1-16-11-13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10,15-17H,11H2,1H3

InChI Key

OOJAOGKXAKBVSY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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